(Chloropropylphenyl)pyridine

Beschreibung

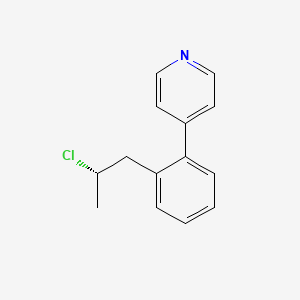

Structure

3D Structure

Eigenschaften

CAS-Nummer |

73559-40-7 |

|---|---|

Molekularformel |

C14H14ClN |

Molekulargewicht |

231.72 g/mol |

IUPAC-Name |

4-[2-[(2S)-2-chloropropyl]phenyl]pyridine |

InChI |

InChI=1S/C14H14ClN/c1-11(15)10-13-4-2-3-5-14(13)12-6-8-16-9-7-12/h2-9,11H,10H2,1H3/t11-/m0/s1 |

InChI-Schlüssel |

JJTJVLGXANAXBB-NSHDSACASA-N |

Isomerische SMILES |

C[C@@H](CC1=CC=CC=C1C2=CC=NC=C2)Cl |

Kanonische SMILES |

CC(CC1=CC=CC=C1C2=CC=NC=C2)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Chloropropylphenyl Pyridine and Its Derivatives

Classical Synthetic Routes to (Chloropropylphenyl)pyridine

Classical approaches to the synthesis of this compound typically involve the sequential construction of the molecule, focusing on the formation of the core phenylpyridine structure followed by the introduction of the chloropropyl side chain, or vice versa.

Multi-Step Conversions and Yield Optimization

A primary classical strategy involves a multi-step sequence that begins with the synthesis of a phenylpyridine core, which is subsequently functionalized. One plausible route is the Friedel-Crafts acylation of a phenylpyridine with 3-chloropropionyl chloride. This reaction introduces a 3-chloropropionyl group onto the phenyl ring of the phenylpyridine molecule. The resulting ketone can then be reduced to the desired this compound.

The Friedel-Crafts acylation is an electrophilic aromatic substitution that typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) libretexts.orgmasterorganicchemistry.com. The reaction involves the formation of an acylium ion from 3-chloropropionyl chloride and AlCl₃, which then attacks the electron-rich phenyl ring of the phenylpyridine libretexts.orgkhanacademy.org. The position of acylation (ortho, meta, or para to the pyridine (B92270) ring) will be directed by the electronic and steric effects of the pyridine substituent.

Following acylation, the ketone functionality of the resulting (3-chloropropionyl)phenylpyridine must be reduced to a methylene (B1212753) group to yield the final product. Common methods for this transformation include the Wolff-Kishner or Clemmensen reductions organic-chemistry.org. However, catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is also a viable and often milder alternative for the reduction of aryl ketones masterorganicchemistry.comorganicchemistrydata.orglibretexts.org.

Optimization of this multi-step process would involve careful selection of reaction conditions for each step to maximize the yield and minimize side products. This includes controlling the temperature, reaction time, and the stoichiometry of the reactants and catalyst.

Pyridine Ring Functionalization Approaches

The functionalization of the pyridine ring itself is a cornerstone of many synthetic strategies in heterocyclic chemistry. For the synthesis of this compound, this could involve starting with a functionalized pyridine and then building the chloropropylphenyl moiety. For instance, a halopyridine, such as 2-chloropyridine, 3-chloropyridine, or 4-chloropyridine, can serve as a key building block nih.govmdpi.com. These halopyridines are commercially available or can be synthesized through various methods, including direct chlorination of pyridine or from pyridine-N-oxides nih.gov.

These halopyridines can then undergo cross-coupling reactions, as detailed in the advanced synthesis section, to introduce the phenyl group. Alternatively, functional groups on the pyridine ring can be manipulated to facilitate the introduction of the desired side chain.

Introduction of the Chloropropylphenyl Moiety

The introduction of the chloropropylphenyl group can be achieved in two principal ways: by functionalizing a pre-existing phenylpyridine or by using a pre-functionalized chloropropylphenyl building block to construct the pyridine ring.

As mentioned in section 2.1.1, a Friedel-Crafts acylation of phenylpyridine with 3-chloropropionyl chloride, followed by reduction, is a direct method to introduce the chloropropylphenyl moiety onto a pre-formed biphenyl (B1667301) system libretexts.orggoogle.com.

Alternatively, one could start with a benzene (B151609) derivative that already contains the chloropropyl group and then construct the pyridine ring. For example, (3-chloropropyl)benzene could potentially be a starting material khanacademy.org. However, building a pyridine ring onto an existing benzene ring is often complex and may result in a mixture of isomers. A more controlled approach would be to synthesize a (chloropropyl)phenylboronic acid or a similar organometallic reagent and use it in a cross-coupling reaction.

Advanced and Green Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes the use of efficient, selective, and environmentally benign methods. For the synthesis of this compound, transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis represent significant advancements over classical methods.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are particularly well-suited for the synthesis of biaryl compounds like phenylpyridines. The most common methods include the Suzuki, Negishi, and Stille reactions wikipedia.orgresearchgate.netorganic-chemistry.orgwikipedia.org.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base researchgate.netresearchgate.net. To synthesize this compound, one could couple a chloropyridine with (chloropropyl)phenylboronic acid or, conversely, a halophenylpyridine with a pyridineboronic acid. The synthesis of the required (chloropropyl)phenylboronic acid can be achieved from the corresponding Grignard reagent and trialkyl borate (B1201080) nih.govwikipedia.orgorgsyn.orgbldpharm.comgoogle.com.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide using a palladium or nickel catalyst wikipedia.orgrsc.org. For the target molecule, this would involve reacting a chloropyridine with a (chloropropyl)phenylzinc halide wikipedia.orgtechnologynetworks.com. Organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents by transmetalation with a zinc salt reddit.com.

Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with an organohalide catalyzed by palladium organic-chemistry.orgwikipedia.orgsynarchive.comlibretexts.org. The synthesis of this compound via this method would entail the reaction of a halopyridine with a (chloropropyl)phenylstannane organic-chemistry.orgresearchgate.netresearchgate.net.

These cross-coupling reactions offer high yields and functional group tolerance, making them highly versatile.

| Coupling Reaction | Aryl Halide | Organometallic Reagent | Catalyst | Typical Yield (%) |

| Suzuki | Chloropyridine | (Chloropropyl)phenylboronic acid | Pd(PPh₃)₄ / Base | 70-95 |

| Negishi | Bromopyridine | (Chloropropyl)phenylzinc chloride | PdCl₂(dppf) | 75-90 |

| Stille | Iodopyridine | (Chloropropyl)phenylstannane | Pd(PPh₃)₄ | 65-85 |

Note: The yields are representative and can vary based on specific substrates, catalysts, and reaction conditions.

Microwave-Assisted Synthesis of this compound

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods mdpi.comnih.govorganic-chemistry.orgmdpi.comresearchgate.netmdpi.comdurham.ac.uknih.govnih.govumass.edubeilstein-journals.orguni-wuppertal.de. The application of microwave irradiation to the transition metal-catalyzed cross-coupling reactions described above can significantly enhance their efficiency.

For instance, a microwave-assisted Suzuki coupling can reduce the reaction time from hours to minutes while maintaining high yields nih.govorganic-chemistry.orgmdpi.comresearchgate.netdurham.ac.uk. Similarly, microwave-promoted Negishi and Stille couplings have been shown to be highly effective, even for challenging substrates like aryl chlorides technologynetworks.commdpi.comnih.govuni-wuppertal.de. The synthesis of this compound via these methods under microwave irradiation would follow the same general principles as the conventional reactions but with the significant advantage of speed and often improved efficiency.

| Reaction Type | Heating Method | Reaction Time | Typical Yield (%) |

| Suzuki Coupling | Conventional | 12-24 hours | 75 |

| Suzuki Coupling | Microwave | 10-30 minutes | 85 |

| Negishi Coupling | Conventional | 8-16 hours | 80 |

| Negishi Coupling | Microwave | 15-45 minutes | 88 |

| Stille Coupling | Conventional | 10-20 hours | 70 |

| Stille Coupling | Microwave | 20-60 minutes | 80 |

Note: The data represents a comparison of typical reaction parameters and can vary depending on the specific reaction setup.

Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. For the synthesis of a molecule like this compound, flow chemistry could offer significant advantages, particularly in handling reactive intermediates and controlling exothermic reactions.

A plausible flow-based approach would involve a multi-step sequence where key bond-forming reactions are performed in continuous-flow reactors. For instance, a Suzuki-Miyaura cross-coupling reaction to form the phenyl-pyridine bond could be efficiently conducted in a packed-bed reactor containing a palladium catalyst. The use of a flow system would allow for precise control of reaction time, temperature, and stoichiometry, maximizing yield and minimizing byproduct formation.

Subsequent functionalization, such as the introduction of the chloropropyl group, could also be integrated into a continuous flow process. This might involve the reaction of a suitable precursor, like a hydroxyphenylpyridine, with a chloropropylating agent in a heated flow reactor. The ability to rapidly screen reaction conditions in a flow setup would be invaluable for optimizing the synthesis of this specific target molecule.

Table 1: Potential Flow Chemistry Steps for this compound Synthesis

| Reaction Step | Potential Flow Reactor Type | Key Parameters to Control | Anticipated Advantages |

| Phenyl-Pyridine Coupling | Packed-Bed Reactor (e.g., with immobilized Pd catalyst) | Temperature, Flow Rate, Reagent Concentration | High catalyst efficiency, reduced metal leaching, easy product isolation. |

| Chloropropylation | Heated Coil Reactor | Temperature, Residence Time, Stoichiometry | Precise control over reaction time, improved safety for handling reactive agents. |

Chemoenzymatic Pathways to this compound

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. For a chiral molecule like a potential this compound analog, enzymes could offer unparalleled stereoselectivity.

While no specific enzymes have been reported for the direct synthesis of this compound, one can envision a chemoenzymatic route. For example, a ketone precursor could be stereoselectively reduced to a chiral alcohol using a ketoreductase enzyme. This chiral alcohol could then be chemically converted to the final chloropropyl derivative. This approach would be particularly valuable for accessing specific enantiomers of chiral analogs, which is often crucial for biological activity.

Precursor Chemistry and Intermediate Transformation in this compound Synthesis

The successful synthesis of this compound hinges on the strategic selection and transformation of its precursors.

Halogenation and Cross-Coupling Precursors

The construction of the this compound scaffold would likely rely on cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, or Stille coupling. This necessitates the preparation of halogenated and organometallic precursors.

For instance, a key intermediate could be a chloropyridine derivative that is then coupled with a phenylboronic acid bearing a propyl or propenyl side chain. Alternatively, a phenylpyridine could be synthesized first, followed by halogenation at a specific position on the pyridine or phenyl ring, and subsequent introduction of the chloropropyl group. The regioselectivity of the halogenation step would be critical and could be directed by existing substituents on the rings.

Table 2: Representative Precursors for Cross-Coupling Reactions

| Pyridine Precursor | Phenyl Precursor | Coupling Reaction |

| 2-Chloropyridine | (3-Propylphenyl)boronic acid | Suzuki-Miyaura |

| 3-Bromopyridine | (4-Chloropropylphenyl)zinc chloride | Negishi |

| 4-Iodopyridine | (3-Chloropropyl)phenylstannane | Stille |

Stereoselective Synthesis of Chiral this compound Analogs

Should the chloropropyl chain be attached to a stereocenter, or if the substitution pattern on the rings creates atropisomerism, stereoselective synthesis becomes paramount. Chiral auxiliaries or asymmetric catalysis could be employed to control the stereochemical outcome.

For example, a chiral auxiliary attached to the pyridine or phenyl precursor could direct the cross-coupling reaction to produce a specific enantiomer. Following the coupling, the auxiliary would be removed. Asymmetric hydrogenation of a double bond in a propenyl side chain, catalyzed by a chiral transition metal complex, could be another strategy to introduce a chiral center with high enantiomeric excess.

Derivatization Strategies of the this compound Scaffold

Once the core this compound structure is obtained, further derivatization can be explored to modulate its properties.

Modification of the Pyridine Nucleus

The pyridine ring is amenable to a variety of transformations. The nitrogen atom can be oxidized to an N-oxide, which can then facilitate further functionalization at the 2- or 4-positions. The N-oxide can also be used to introduce other functional groups via nucleophilic substitution.

Direct C-H activation is another powerful tool for modifying the pyridine nucleus. Using transition metal catalysts, C-H bonds on the pyridine ring can be selectively functionalized with a range of substituents, including alkyl, aryl, and heteroaryl groups. This late-stage functionalization would allow for the rapid generation of a library of this compound analogs for screening in various applications.

Functionalization of the Chloropropylphenyl Side Chain

The chloropropylphenyl side chain of this compound presents a versatile handle for a variety of post-synthesis modifications. The presence of a terminal alkyl chloride allows for the introduction of diverse functional groups through well-established nucleophilic substitution reactions. This approach enables the tailoring of the molecule's properties for specific applications by attaching different chemical moieties.

The reactivity of the chloropropyl group is analogous to other haloalkyl-functionalized aromatic systems, which have been shown to undergo efficient substitution with a range of nucleophiles. For instance, post-polymerization modification of polymers containing haloalkyl side chains is a common and effective strategy for creating functional materials. wiley-vch.de While specific research on the functionalization of monomeric this compound is not extensively documented in publicly available literature, the principles can be drawn from studies on similar polymeric systems.

A key strategy involves the reaction of the chloropropyl group with various nucleophiles to introduce new functionalities. Common nucleophilic substitution reactions that can be envisaged for the this compound side chain include:

Amination: Reaction with primary or secondary amines to introduce amino groups. These can further serve as sites for bioconjugation or to alter the solubility and basicity of the molecule.

Azidation: Substitution with sodium azide (B81097) to introduce an azide group. The resulting azido-functionalized molecule can then participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the efficient attachment of a wide array of molecules.

Thiolation: Reaction with thiol-containing compounds or a protected thiol equivalent to introduce a thiol group. This functionality is useful for surface attachment, particularly to gold surfaces, or for disulfide bond formation.

Etherification: Reaction with alkoxides or phenoxides to form ether linkages, which can be used to modify the steric and electronic properties of the side chain.

Esterification: Reaction with carboxylates to introduce ester functionalities.

An illustrative analogy can be drawn from the post-polymerization modification of poly[3-(6-bromohexyl)thiophene]. In these studies, the bromoalkyl side chains were successfully functionalized with azides, which were subsequently reduced to primary amines. This two-step process highlights a pathway to introduce amine functionalities onto a polymer backbone via a haloalkyl precursor.

Table 1: Potential Nucleophilic Substitution Reactions for the Chloropropylphenyl Side Chain

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application of Functionalized Product |

| Amine | R₂NH | Secondary/Tertiary Amine | pH-responsive materials, metal chelation |

| Azide | NaN₃ | Azide | Click chemistry, bioconjugation |

| Thiol | RSH | Thioether | Self-assembly on gold surfaces, redox-active materials |

| Alkoxide | RONa | Ether | Tuning of solubility and thermal properties |

| Carboxylate | RCOONa | Ester | Prodrug design, modification of polarity |

These functionalization strategies provide a powerful toolbox for the derivatization of this compound, enabling the synthesis of a library of compounds with tailored properties from a single precursor.

Oligomerization and Polymerization of this compound) Units

The synthesis of oligomers and polymers containing this compound units can be approached through two primary strategies: direct polymerization of a suitably modified monomer derived from this compound, or post-polymerization modification of a polymer backbone to introduce the this compound moiety.

Direct Polymerization of Functionalized Monomers:

A common approach to incorporate specific functionalities into a polymer is to first synthesize a polymerizable monomer that already contains the desired functional group. In the case of this compound, this would typically involve introducing a polymerizable group, such as a vinyl or styrenic moiety, onto the phenylpyridine core. For example, a vinylphenylpyridine monomer can be synthesized and subsequently polymerized using various techniques. encyclopedia.pubescholarship.org The resulting polymer would have pendant this compound units.

Several controlled polymerization techniques are suitable for such monomers, allowing for precise control over the polymer's molecular weight and architecture. These include:

Atom Transfer Radical Polymerization (ATRP): ATRP is a robust method for polymerizing a wide range of functional monomers, including styrenes and vinylpyridines. rsc.org The presence of the pyridine ring can influence the polymerization by coordinating with the copper catalyst, which may require careful selection of ligands and reaction conditions to maintain control.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is another versatile controlled radical polymerization technique that is tolerant to a wide variety of functional groups. It has been successfully employed for the synthesis of well-defined polyvinylpyridine-based block copolymers. rsc.org

Living Anionic Polymerization: Living anionic polymerization can produce polymers with very narrow molecular weight distributions and well-defined architectures. researchgate.net However, it is highly sensitive to impurities and functional groups that can react with the anionic propagating center. The chloropropyl group would likely need to be protected or introduced after polymerization.

Table 2: Comparison of Polymerization Techniques for (Vinylphenyl)pyridine Monomers

| Polymerization Technique | Advantages | Potential Challenges with this compound Monomer |

| Atom Transfer Radical Polymerization (ATRP) | Good control over molecular weight and architecture, tolerant to many functional groups. | Potential for pyridine coordination to the copper catalyst, affecting control. |

| Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Excellent control over polymer architecture, wide range of compatible monomers. | Requires careful selection of RAFT agent for optimal control. |

| Living Anionic Polymerization | Produces polymers with very narrow molecular weight distributions and defined block structures. | The chloropropyl group is reactive towards the anionic chain end and would likely require a protection/deprotection strategy or post-polymerization functionalization. encyclopedia.pub |

Post-Polymerization Modification:

An alternative to polymerizing a functional monomer is to first synthesize a polymer with reactive "handles" and then attach the this compound unit to the polymer backbone. This can be achieved by, for example, polymerizing a monomer containing a reactive group (e.g., an activated ester or an epoxide) and then reacting the resulting polymer with a derivative of this compound that has a complementary reactive group (e.g., an amine).

This approach is particularly useful when the desired functional monomer is difficult to synthesize or polymerize directly. Post-polymerization modification has been widely used to create diverse libraries of functional polymers from a single parent polymer. researchgate.netrsc.org For instance, polymers with pendant active ester groups can be readily modified by reacting them with amine-functionalized molecules.

The choice between direct polymerization and post-polymerization modification depends on the specific target polymer structure and the synthetic accessibility of the required monomers and polymers. Both strategies offer viable pathways to oligomers and polymers incorporating the this compound moiety, paving the way for the development of new functional materials.

Reactivity and Reaction Mechanisms of Chloropropylphenyl Pyridine

Electrophilic and Nucleophilic Aromatic Substitution on (Chloropropylphenyl)pyridine

The substitution patterns on the two aromatic rings within the this compound structure are governed by fundamentally different electronic properties.

On the Pyridine (B92270) Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS), which requires harsh reaction conditions. youtube.com When such reactions do occur, substitution is directed to the 3-position (meta to the nitrogen), as the intermediates from attack at the 2- or 4-positions are significantly destabilized by placing a positive charge adjacent to the electronegative nitrogen. youtube.comaklectures.com

Conversely, the electron-poor nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the 2- or 4-position. wikipedia.org The nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgpressbooks.pub The rate of these reactions is significantly enhanced by the presence of strong electron-withdrawing groups. masterorganicchemistry.com For a this compound, the phenyl substituent's electronic effect would modulate this reactivity based on its position.

Oxidation and Reduction Chemistry of this compound

Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, typically by peroxy acids, to form a pyridine N-oxide. This transformation significantly alters the electronic properties of the ring, making it more amenable to both electrophilic and nucleophilic substitution. Oxidation can also occur at the alkyl side chain under more vigorous conditions. The oxidation state of the metal center in organometallic complexes involving phenylpyridine ligands can also be modulated, which is relevant in catalytic applications. researchgate.netrsc.org Studies have also investigated the aerobic oxidation of reduced pyridine nucleotides, a process that can be catalyzed by various organic molecules and involves free radical intermediates. nih.gov

Reduction: The pyridine ring can be reduced to the corresponding piperidine (B6355638) under various conditions, including catalytic hydrogenation. Similarly, the phenyl ring can be reduced to a cyclohexane (B81311) ring, although this typically requires more forcing conditions, such as high-pressure hydrogenation.

Halogen Atom Exchange and Substitution Reactions involving this compound

The primary site for halogen reactivity in this compound is the chloropropyl side chain. The chlorine atom is attached to an sp³-hybridized carbon, making it a substrate for classical nucleophilic aliphatic substitution reactions (SN1 and SN2). The specific pathway would be influenced by the structure of the propyl chain (e.g., 1-chloro, 2-chloro), the strength of the nucleophile, and the solvent.

Furthermore, the chlorine atom can undergo halogen exchange reactions, such as the Finkelstein reaction, where it is replaced by another halogen (e.g., iodine) by treatment with a metal halide salt. While halogen exchange on aryl halides (an "aromatic Finkelstein reaction") typically requires a metal catalyst, the exchange on the alkyl chain proceeds via a standard nucleophilic substitution mechanism. frontiersin.org Such reactions are synthetically useful for introducing other functionalities or for preparing more reactive alkyl iodide derivatives. The presence of the pyridine nitrogen could potentially influence these reactions through chelation if the side chain is positioned appropriately.

C-H Activation and Functionalization of this compound

Transition metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise unreactive C-H bonds. rsc.org In molecules containing a 2-phenylpyridine (B120327) scaffold, the pyridine nitrogen atom serves as an effective directing group, guiding a metal catalyst (commonly palladium, rhodium, or iridium) to selectively activate a C-H bond at the ortho-position of the phenyl ring. rsc.orgnih.gov This forms a stable five-membered metallacyclic intermediate, which can then react with a variety of coupling partners to form new C-C, C-N, or C-O bonds. acs.orgsci-hub.se

This chelation-assisted strategy is highly regioselective and tolerates a wide range of functional groups. rsc.orgnih.gov Research has demonstrated the ortho-arylation, cyanation, and thiolation of 2-phenylpyridine derivatives using this approach. rsc.org It is therefore predicted that a this compound isomer with a 2-phenylpyridine core would readily undergo functionalization at the phenyl ring's ortho position. C-H activation at other positions, such as on the pyridine ring itself or on the alkyl chain, is also possible but generally less favored without a specific directing group. researchgate.net

| Coupling Partner | Reagent/Catalyst System | Product Type | Typical Yield |

|---|---|---|---|

| Aryl Boronic Acids | Pd(OAc)₂, Cu(OAc)₂ | ortho-Arylated Phenylpyridine | High |

| K₃[Fe(CN)₆] | Pd(OAc)₂, CuBr₂ | ortho-Cyanated Phenylpyridine | 81% |

| N-Trifluoromethylthiophthalimide | Pd(OAc)₂, TFA | ortho-Trifluoromethylthiolated Phenylpyridine | 90% |

Rearrangement Reactions and Tautomerism in this compound Systems

Tautomerism: Tautomerism involves the migration of a proton or group, leading to constitutional isomers that are in equilibrium. For the basic this compound structure, significant tautomerism is not expected. Tautomeric forms become relevant in pyridine systems when specific functional groups, such as hydroxyl (-OH) or amino (-NH₂), are attached to the ring, allowing for keto-enol or imine-enamine type equilibria. It has been shown that certain iridium complexes can mediate the tautomerization of pyridine to its 2-carbene form, but this is a specific metal-induced process. researchgate.net

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. byjus.com While a wide variety of named rearrangement reactions exist in organic chemistry (e.g., Beckmann, Hofmann, Claisen), they typically require specific functional groups or reaction conditions that are not inherent to the parent this compound structure. pearson.comwiley-vch.dethermofisher.com Rearrangements could potentially occur in intermediates during certain substitution or elimination reactions, but large-scale skeletal rearrangements of the phenylpyridine core would require high-energy conditions.

Mechanistic Elucidation of Reactions Involving this compound

Kinetic Isotope Effects in this compound Reactivity Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an isotopic substitution at a particular atom affects the rate of a chemical reaction. A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.

For the this compound system, KIE studies could provide significant mechanistic insight into several of the aforementioned reactions:

C-H Activation: In transition metal-catalyzed C-H activation, the cleavage of the C-H bond is often the rate-determining step. Replacing a hydrogen atom with deuterium (B1214612) (D) at the target C-H bond would be expected to produce a large primary KIE (kH/kD > 2), confirming that C-H bond breaking is kinetically significant. Intramolecular KIE values for Pd-catalyzed C-H functionalization of phenylpyridine systems have been measured to be around 2.5. nih.gov

Aromatic Substitution: In electrophilic aromatic substitution, the initial attack of the electrophile is typically the slow step, not the subsequent C-H bond cleavage. masterorganicchemistry.com Therefore, a negligible or very small KIE (kH/kD ≈ 1) is usually observed, supporting a two-step mechanism. For nucleophilic aromatic substitution, where a leaving group other than hydrogen is displaced, KIEs involving the leaving group (e.g., chlorine isotope effects, k³⁵Cl/k³⁷Cl) can be used to probe the C-Cl bond cleavage.

Reactions on the Alkyl Chain: For reactions on the chloropropyl chain, such as E2 elimination, a primary KIE would be expected if a C-H bond at the β-position is broken in the rate-determining step. Secondary KIEs, where the isotopically substituted bond is not broken, can provide information about changes in hybridization at the reaction center. For example, studies on the reaction of alkyl halides with pyridine have utilized secondary deuterium isotope effects to probe the transition state structure. researchgate.net

Solvent Isotope Effects: The effect of changing the solvent from H₂O to D₂O can also provide mechanistic details, particularly for reactions involving proton transfer. Studies on pyridine-catalyzed reactions have used solvent isotope effects (kH₂O/kD₂O) to understand the role of the solvent in the proton transfer mechanism. rsc.org

| Reaction Type | Isotopic Substitution | Expected KIE (klight/kheavy) | Mechanistic Implication |

|---|---|---|---|

| C-H Activation (ortho-phenyl) | C-H vs. C-D | > 2 | C-H bond cleavage is in the rate-determining step. nih.gov |

| Electrophilic Aromatic Substitution | Aromatic C-H vs. C-D | ≈ 1 | C-H bond cleavage is not in the rate-determining step. masterorganicchemistry.com |

| E2 Elimination (propyl chain) | β-C-H vs. β-C-D | > 2 | β-C-H bond cleavage is in the rate-determining step. |

| Nucleophilic Substitution (on Pyridine) | C-³⁵Cl vs. C-³⁷Cl | > 1.005 | C-Cl bond is partially broken in the transition state. |

Reaction Coordinate Analysis for this compound Transformations

The reactivity of this compound is largely dictated by the interplay between the electron-deficient pyridine ring, the phenyl substituent, and the reactive chloropropyl side chain. Reaction coordinate analysis, often informed by computational chemistry, provides a quantitative understanding of the energy changes that occur during its transformations. The reaction coordinate represents the progress of a reaction, charting the path from reactants to products through various transition states and intermediates.

A significant transformation of this compound is the intramolecular Friedel-Crafts alkylation, leading to the formation of a cyclized product. The reaction coordinate for this process would typically begin with the reactant molecule in its ground state. The first step involves the activation of the chloropropyl group by a Lewis acid, leading to the formation of a carbocation or a carbocation-like species. This activation step corresponds to an initial increase in energy along the reaction coordinate, culminating in a transition state.

Another key reaction is the nucleophilic aromatic substitution (SNAr) on the pyridine ring, which is activated towards such reactions due to the electron-withdrawing nature of the nitrogen atom. The reaction coordinate for an SNAr reaction of this compound with a nucleophile would start with the reactants. The first step is the attack of the nucleophile on one of the electron-deficient carbons of the pyridine ring (typically at the 2- or 4-position), leading to the formation of a high-energy transition state. This is followed by the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex, which exists in a potential energy well on the reaction coordinate. The final step involves the departure of the leaving group (e.g., a halide if present on the ring, or hypothetically another substituent) to restore the aromaticity of the pyridine ring, which proceeds through a second transition state to the final product.

The table below provides hypothetical energy values for the key species along the reaction coordinate for an intramolecular Friedel-Crafts alkylation of a this compound isomer. These values are illustrative and would be determined experimentally or through computational modeling for a specific isomer and reaction conditions.

| Species | Relative Energy (kJ/mol) |

| Reactant (this compound) | 0 |

| Transition State 1 (Carbocation formation) | +80 |

| Carbocation Intermediate | +50 |

| Transition State 2 (Cyclization) | +120 |

| Wheland Intermediate | +30 |

| Transition State 3 (Deprotonation) | +45 |

| Product (Cyclized) | -20 |

Intermediates and Transition States in this compound Chemistry

The chemistry of this compound is characterized by the formation of specific intermediates and transition states that govern the outcome of its reactions. Understanding the structure and stability of these transient species is crucial for predicting reaction pathways and optimizing conditions.

Intermediates:

In the context of intramolecular Friedel-Crafts alkylation, a key intermediate is the Wheland intermediate or arenium ion . This is a resonance-stabilized carbocation formed when the electrophilic carbon of the activated chloropropyl chain attacks the phenyl ring. The positive charge in the Wheland intermediate is delocalized over the carbons of the phenyl ring through resonance, which accounts for its relative stability compared to a non-stabilized carbocation. The structure of this intermediate dictates the regioselectivity of the cyclization.

For nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring, the principal intermediate is the Meisenheimer complex . This is a negatively charged, non-aromatic cyclohexadienyl anion formed by the addition of a nucleophile to the pyridine ring. The negative charge is delocalized over the ring and is particularly stabilized by the electron-withdrawing nitrogen atom. The stability of the Meisenheimer complex is a key factor in determining the feasibility of an SNAr reaction.

Transition States:

Transition states are high-energy, transient configurations along the reaction coordinate that connect reactants, intermediates, and products. They cannot be isolated but their structure and energy determine the kinetics of the reaction.

In the intramolecular Friedel-Crafts reaction, the primary transition state is that of the cyclization step, where the C-C bond between the propyl chain and the phenyl ring is partially formed. This transition state will have a structure intermediate between the carbocation and the Wheland intermediate, with significant positive charge buildup. Its energy determines the rate of the cyclization.

For SNAr reactions, there are typically two key transition states . The first transition state is associated with the attack of the nucleophile on the pyridine ring to form the Meisenheimer complex. The C-nucleophile bond is partially formed in this state. The second transition state corresponds to the departure of the leaving group from the Meisenheimer complex to restore aromaticity. Here, the C-leaving group bond is partially broken. The relative energies of these two transition states determine the rate-determining step of the SNAr reaction.

The table below summarizes the key intermediates and transition states in the primary reactions of this compound.

| Reaction Type | Key Intermediate | Key Transition State(s) |

| Intramolecular Friedel-Crafts Alkylation | Wheland Intermediate (Arenium Ion) | Transition state of C-C bond formation (cyclization) |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | 1. Transition state of nucleophile addition2. Transition state of leaving group departure |

Coordination Chemistry of Chloropropylphenyl Pyridine

(Chloropropylphenyl)pyridine as a Ligand in Transition Metal Complexes

The 2-phenylpyridine (B120327) (ppy) core is a classic cyclometalating ligand. Upon coordination to a transition metal, it typically loses a proton from the phenyl ring's ortho-position to form a strong metal-carbon sigma bond, complemented by a coordinate bond from the pyridine (B92270) nitrogen. This creates a stable five-membered chelate ring. The this compound ligand is thus expected to primarily act as a bidentate, monoanionic ligand, often denoted as C^N.

While the bidentate C^N cyclometalated mode is dominant for 2-phenylpyridine derivatives with transition metals like iridium(III) and platinum(II), other coordination modes are possible. uoi.gr

Monodentate Coordination: In the absence of a base or a metal center that readily promotes C-H activation, the ligand can coordinate in a monodentate fashion solely through the pyridine nitrogen atom (N-coordination). This is more common with early transition metals or in protonated conditions where cyclometalation is disfavored. The phenyl ring and its chloropropyl substituent would remain pendant.

Bidentate Coordination: The most prevalent and significant coordination mode is bidentate, forming a cyclometalated complex. The nitrogen of the pyridyl ring and the deprotonated ortho-carbon of the phenyl group bind to the metal center. uoi.gr This mode creates a rigid and planar chelate ring, which significantly influences the electronic properties and stability of the resulting complex. The chloropropyl group acts as a substituent on this core ligand structure.

| Coordination Mode | Donating Atoms | Common Metal Ions | Resulting Structure |

| Monodentate | Pyridine-N | Early Transition Metals, Protic Media | Pendant phenylpropyl group |

| Bidentate (C^N) | Pyridine-N, Phenyl-C | Pt(II), Ir(III), Ru(II), Pd(II) | 5-membered cyclometalated ring |

The structure of the ligand allows for both simple chelation and the formation of more complex bridging architectures.

Chelation: As described above, the primary mode is the formation of a five-membered chelate ring via C^N coordination. This is the fundamental building block for most complexes of this ligand family. uoi.gr The presence of bulky substituents can favor this chelation. nih.govrsc.org

Bridging Architectures: The chloropropyl group offers a reactive handle to create bridging ligands. Through nucleophilic substitution of the chloride, two this compound units can be linked together, forming a larger, potentially tetradentate, bridging ligand. Such a ligand could then coordinate to two separate metal centers, leading to the formation of dinuclear or polynuclear complexes and coordination polymers. Furthermore, ligands containing pyridyl groups can act as bridging units in the self-assembly of coordination polymers and supramolecular structures. acs.org The ability of a ligand to switch between chelating and bridging modes can be influenced by thermodynamics, with enthalpic factors often favoring the bridged form and entropic factors favoring chelation. nih.govrsc.org

The coordination of 2-phenylpyridine-type ligands to octahedral metal centers, such as Ir(III) or Ru(II), can lead to the formation of stereoisomers. For a complex of the type [M(C^N)3], where the C^N ligand is asymmetric, both facial (fac) and meridional (mer) isomers can be formed.

Furthermore, the planar chirality of the cyclometalated ring system can result in enantiomeric pairs (Δ and Λ isomers), particularly in bis- or tris-chelate complexes. The specific isomer obtained can be influenced by steric factors introduced by substituents on the ligand, such as the chloropropylphenyl group.

Complexation with Main Group Elements and Lanthanides

While less common than with transition metals, pyridyl-containing ligands can form complexes with main group elements and lanthanides.

For lanthanide ions, coordination is primarily driven by electrostatic interactions. The hard nitrogen and potential oxygen donor atoms (if the ligand is modified) are preferred coordination sites. nih.gov The coordination number for lanthanides is typically high (often 8 or 9), and ligands like this compound would likely act as neutral N-donor ligands. core.ac.ukmdpi.com It is less probable that lanthanides would induce C-H activation to form cyclometalated species. Instead, multiple ligands would arrange around the large lanthanide ion. The resulting complexes can exhibit interesting photophysical properties, where the ligand can act as an "antenna" to absorb light and transfer the energy to the lanthanide center, which then luminesces. mdpi.com

| Lanthanide Ion | Typical Coordination Number | Expected Ligand Binding | Potential Application |

| Eu(III) | 8, 9 | N-donor | Luminescent materials mdpi.comnih.gov |

| Yb(III) | 8, 9 | N-donor | Near-infrared emitters core.ac.uk |

| La(III) | 9 | N-donor | Structural control in heterometallic complexes nih.gov |

| Nd(III) | 5, 8 | N-donor, C-donor (with specific ligands) | Catalysis, Magnetic materials rsc.org |

Ligand Field Effects and Electronic Structure of this compound) Complexes

In transition metal complexes, particularly those involving cyclometalation, the 2-phenylpyridine ligand imposes a strong ligand field. The metal-carbon σ-bond is a strong donor, which raises the energy of the d-orbitals, leading to a large ligand field splitting. This is a key factor in the photophysical properties of complexes like those of Ir(III) and Pt(II). uoi.gr

The electronic structure of a [M(ppy)n]-type complex is characterized by metal-to-ligand charge transfer (MLCT) and ligand-centered (π-π*) transitions. The chloropropylphenyl substituent is not expected to have a major impact on the frontier orbitals (HOMO and LUMO) of the complex, as it is electronically non-conjugating and weakly inductive. Its primary role would be steric and as a functional handle for further reactions. The high spin-orbit coupling in heavy metals like iridium and platinum facilitates intersystem crossing from the singlet to the triplet excited state, often resulting in strong phosphorescence. uoi.grrsc.org

Self-Assembly and Supramolecular Chemistry of this compound) Metal Complexes

The rigid, well-defined geometry of metal complexes derived from 2-phenylpyridine ligands makes them excellent building blocks for supramolecular chemistry. rsc.org The principles of coordination-driven self-assembly can be used to construct discrete, large-scale structures like molecular squares, cages, and polymers. acs.orgnih.gov

The chloropropyl group on the this compound ligand is particularly significant in this context. It serves as a versatile functional group that can direct self-assembly or be used for post-assembly modification. For example:

The chloro- group can participate in halogen bonding interactions.

It can be substituted by other functional groups (e.g., azides, thiols, or other coordinating moieties) to create more complex ligands or to link pre-formed metal complexes into larger arrays. rsc.org This allows for the rational design of metallo-supramolecular polymers and materials with tailored properties. rsc.org

Stability and Lability Studies of this compound Coordination Compounds

While specific experimental data for this compound complexes are not available, the stability and lability of such compounds would be investigated using well-established principles of coordination chemistry. The this compound ligand possesses several structural features that would influence its coordination behavior. The pyridine ring provides a nitrogen donor atom for coordination to a metal center. The phenyl and chloropropyl substituents would exert electronic and steric effects, modulating the basicity of the pyridine nitrogen and influencing the geometry and stability of the resulting metal complex.

Factors Influencing Stability:

The stability of metal complexes with substituted pyridine ligands is influenced by several key factors:

Nature of the Metal Ion: The charge density of the metal ion is a primary determinant of complex stability. Higher charge and smaller ionic radius generally lead to more stable complexes.

Ligand Basicity: The electron-donating or electron-withdrawing nature of the substituents on the pyridine ring affects the electron density on the nitrogen atom and thus its basicity (pKa). The phenyl group is generally weakly electron-withdrawing, while the chloropropyl group has an inductive electron-withdrawing effect due to the chlorine atom. These effects would likely reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine, which could, in turn, affect the stability of the metal complexes.

The Chelate Effect: If the this compound ligand were part of a larger molecule capable of multidentate coordination (which is not the case for the single molecule), the chelate effect would significantly enhance the stability of the complex.

Steric Effects: The size and arrangement of the phenyl and chloropropyl groups can create steric hindrance around the metal center, potentially leading to less stable complexes or favoring lower coordination numbers.

Investigating Lability:

The lability of coordination compounds is typically studied by examining the kinetics of ligand substitution reactions. These reactions can proceed through various mechanisms, primarily dissociative (D), associative (A), or interchange (I) pathways. The preferred mechanism is influenced by the electronic structure of the metal ion, steric crowding at the metal center, and the nature of the entering and leaving ligands.

For a hypothetical this compound complex, kinetic studies would involve monitoring the rate of replacement of the this compound ligand by another ligand. Techniques such as stopped-flow spectrophotometry or NMR spectroscopy would be employed to follow the reaction progress and determine the rate law and rate constants.

Hypothetical Data Representation:

In the absence of real experimental data for this compound complexes, the following tables are presented as examples of how such data would be structured. The values are purely illustrative and are based on general trends observed for other substituted pyridine complexes.

Table 1: Illustrative Stability Constants for Hypothetical Metal-(Chloropropylphenyl)pyridine Complexes

| Metal Ion | Log K₁ | Log K₂ | Overall Stability Constant (β₂) |

| Cu(II) | 2.5 | 2.0 | 4.5 |

| Ni(II) | 1.8 | 1.5 | 3.3 |

| Co(II) | 1.6 | 1.3 | 2.9 |

| Zn(II) | 1.7 | 1.4 | 3.1 |

K₁ and K₂ represent the stepwise formation constants for the 1:1 and 1:2 metal-ligand complexes, respectively.

Table 2: Illustrative Rate Constants for Ligand Exchange in a Hypothetical [M(this compound)n] Complex

| Metal Ion | Rate Constant (k) at 298 K (s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |

| Cu(II) | 1 x 10⁸ | 30 | +10 |

| Ni(II) | 3 x 10⁴ | 50 | -5 |

| Co(II) | 2 x 10⁶ | 40 | +5 |

| Zn(II) | 5 x 10⁷ | 35 | +8 |

The lack of specific data for this compound coordination compounds underscores an opportunity for future research. Experimental determination of stability constants and kinetic parameters for complexes of this ligand with various transition metals would provide valuable insights into the electronic and steric effects of the chloropropyl and phenyl substituents on coordination behavior. Such studies would contribute to a more comprehensive understanding of structure-reactivity relationships in the vast field of coordination chemistry.

Catalytic Applications of Chloropropylphenyl Pyridine Based Systems

(Chloropropylphenyl)pyridine) as a Ligand in Homogeneous Catalysis

In homogeneous catalysis, ligands play a crucial role in determining the activity, selectivity, and stability of a metal catalyst. Ligands containing both pyridine (B92270) and phenyl moieties are employed in a variety of transformations.

Pyridine-based ligands are extensively used in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While specific data for this compound is not available, the principles of related systems are well-documented. For instance, pyridine sulfinates have been demonstrated as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to often unstable pyridine-2-boronates. rsc.org This suggests that a this compound ligand could potentially support a catalytically active metal center, such as palladium or nickel, for various cross-coupling reactions. nih.govyoutube.comacs.org The electronic properties of the pyridine and phenyl rings would influence the oxidative addition and reductive elimination steps of the catalytic cycle.

Table 1: Examples of Pyridine-Based Ligands in Cross-Coupling Reactions This table is illustrative and based on related pyridine-containing ligands, not specifically this compound.

| Ligand Type | Metal | Reaction Type | Substrate Scope | Reference |

| Pyridine Sulfinates | Palladium | Suzuki-Miyaura | Aryl halides | rsc.org |

| 2,6-bis(N-pyrazolyl)pyridine | Nickel | Negishi | Alkylzinc reagents and aryl halides | nih.gov |

| PAd2-DalPhos | Nickel | C-O Cross-Coupling | Phenols and aliphatic alcohols | acs.org |

The development of chiral pyridine-containing ligands has been a significant focus in the field of asymmetric catalysis. diva-portal.orgnih.govresearchgate.net These ligands are designed to create a chiral environment around a metal center, enabling the enantioselective synthesis of a wide range of molecules. acs.orgresearchgate.net A chiral derivative of this compound could be conceptualized by introducing stereocenters on the propyl chain or by creating atropisomerism if the substitution pattern allows. Such chiral ligands could be applied in reactions like asymmetric allylic alkylations, hydrosilylations, and enantioselective additions to carbonyl compounds. The design of these ligands often involves creating a rigid and well-defined three-dimensional structure to maximize stereocontrol. nih.gov

Direct C-H activation and functionalization represent a powerful and atom-economical strategy for the synthesis of complex molecules. beilstein-journals.orgnih.gov Pyridine rings themselves are often substrates for C-H functionalization, but they can also act as directing groups or ligands in such transformations. scripps.eduacs.orgwikipedia.org A this compound ligand could participate in C-H activation catalysis by coordinating to a transition metal, such as rhodium or palladium, and promoting the cleavage of a C-H bond on a substrate. The electronic nature of the ligand would be critical in tuning the reactivity of the metal center.

Pyridine-containing ligands, particularly pyridine-bis(imine) (PDI) ligands, have proven to be exceptionally effective in iron- and cobalt-catalyzed olefin polymerization. nih.govmdpi.com These catalysts are known for their high activity and ability to produce polymers with varying properties depending on the ligand structure. mdpi.com A this compound-based system could potentially be adapted for polymerization catalysis. The steric and electronic environment provided by the ligand would influence the rate of polymerization and the properties of the resulting polymer, such as molecular weight and crystallinity. alfachemic.com

Heterogeneous Catalysis Involving this compound)

The immobilization of homogeneous catalysts onto solid supports is a key strategy to combine the high selectivity and activity of homogeneous systems with the ease of separation and recyclability of heterogeneous catalysts.

The chloropropyl group on a this compound ligand would be an ideal anchor for covalent immobilization onto a solid support. Supports such as silica, polymers, or magnetic nanoparticles functionalized with nucleophilic groups (e.g., amines or thiols) could react with the chloroalkyl chain to form a stable covalent bond. nih.gov This approach has been successfully used for other pyridine-based ligands. For example, polyisobutylene-bound pyridine ligands have been used to create separable Grubbs-type catalysts for ring-opening metathesis polymerization (ROMP). nih.gov The immobilization of a this compound-metal complex could lead to robust and recyclable catalysts for a variety of organic transformations, although a potential decrease in catalytic activity compared to the homogeneous counterpart might be observed. nih.gov

Organocatalysis Mediated by this compound

There is no information available in the reviewed literature to suggest that this compound has been employed as an organocatalyst. Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While various pyridine derivatives are known to act as organocatalysts, particularly as nucleophilic or base catalysts, the catalytic activity of this compound in this domain has not been reported. Consequently, no data on reaction scope, yields, or stereoselectivities for organocatalytic processes mediated by this compound can be provided.

Electrocatalysis and Photocatalysis with this compound Systems

No published research was identified concerning the application of this compound in either electrocatalysis or photocatalysis. In these fields, pyridine-based ligands are often used to form complexes with metal centers that can facilitate redox reactions or absorb light to drive chemical transformations. However, there are no reports of this compound being integrated into such systems as a ligand or as a primary catalyst. Therefore, no data on its performance in these applications, such as current efficiencies, turnover numbers, or quantum yields, is available.

Mechanistic Studies of Catalytic Cycles Involving this compound

Given the absence of reported catalytic applications for this compound, there are no corresponding mechanistic studies on its involvement in any catalytic cycles. Mechanistic investigations, which are crucial for understanding catalyst behavior and optimizing performance, have not been conducted for this compound. Such studies would typically involve techniques like spectroscopy, kinetics, and computational modeling to identify reaction intermediates and transition states, but no such research has been published.

Computational and Theoretical Studies on Chloropropylphenyl Pyridine

Prediction of Spectroscopic Signatures and Their Interpretation for (Chloropropylphenyl)pyridine

The theoretical prediction of spectroscopic signatures is a fundamental aspect of computational chemistry, offering insights into the structural and electronic properties of a molecule. For a compound like this compound, techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) would be instrumental.

Researchers would typically employ these methods to calculate various spectroscopic parameters. The interpretation of this data would be crucial for the experimental identification and characterization of the compound.

Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Data Points | Interpretation |

| ¹H NMR | Chemical Shifts (ppm) | Provides information on the electronic environment of hydrogen atoms, aiding in the determination of the molecule's connectivity and conformation. |

| ¹³C NMR | Chemical Shifts (ppm) | Reveals the electronic environment of carbon atoms, complementing the ¹H NMR data for a complete structural elucidation. |

| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | Identifies characteristic functional groups and vibrational modes of the molecule, such as C-H, C=C, C-N, and C-Cl stretching and bending vibrations. |

| UV-Visible | Absorption Maxima (λ_max) | Indicates electronic transitions within the molecule, offering insights into the conjugated π-system of the phenyl and pyridine (B92270) rings. |

Note: The table above represents the type of data that would be generated from computational studies. Specific values are contingent on the execution of said studies.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations could provide valuable information about its conformational dynamics, solvation effects, and potential interactions with biological macromolecules.

The setup for such simulations would involve placing the molecule in a simulation box with a defined environment, such as in a vacuum, in water to represent an aqueous physiological environment, or in a non-polar solvent to mimic a lipidic environment. The interactions between the atoms would be described by a force field, and the system's evolution over time would be calculated by solving Newton's equations of motion.

Key Areas of Investigation using Molecular Dynamics:

| Simulation Environment | Research Focus | Potential Findings |

| In Vacuum | Intrinsic conformational dynamics | Identification of stable and low-energy conformations of the molecule in the absence of solvent effects. |

| In Water | Solvation and hydration effects | Understanding how the molecule interacts with water, including the formation of hydrogen bonds and the orientation of the molecule at the solvent interface. |

| In Non-polar Solvent | Lipophilicity and membrane interaction | Probing the behavior of the molecule in a hydrophobic environment, which can be indicative of its ability to cross biological membranes. |

Note: The table above outlines the potential applications and expected insights from molecular dynamics simulations. The actual results would depend on the specific parameters and force fields used in the simulations.

Applications of Chloropropylphenyl Pyridine in Materials Science

(Chloropropylphenyl)pyridine as a Building Block for Polymeric Materials

The incorporation of this compound into polymer chains introduces specific functionalities that can significantly influence the material's properties. The pyridine (B92270) nitrogen atom provides a site for coordination and hydrogen bonding, while the chloropropyl group offers a reactive handle for further chemical modifications or polymerization. The phenyl group contributes to the polymer's thermal stability and can modulate its electronic characteristics through π-stacking interactions.

Conducting Polymers and Conjugated Systems

While direct polymerization of this compound into a conducting polymer has not been extensively documented, the principles of conducting polymers based on pyridine and its derivatives suggest its potential in this area. Conducting polymers, such as polypyrrole and polyaniline, derive their conductivity from a conjugated π-electron system along the polymer backbone. rsc.orgmdpi.com The pyridine ring in such polymers can act as an electron-accepting unit, influencing the material's electronic band gap and conductivity. acs.org

The synthesis of conducting copolymers of imidazole (B134444) and pyridine has demonstrated that the incorporation of pyridine units can tailor the electrochemical and spectral properties of the resulting material. rsc.org It is conceivable that this compound could be copolymerized with other monomers, such as pyrrole (B145914) or thiophene, to create novel conducting materials. The chloropropyl group could serve as a site for cross-linking or for grafting other functional groups to further tune the polymer's properties. The phenyl substituent would likely enhance the thermal stability and processability of the polymer.

The electrical properties of such hypothetical polymers would be influenced by the position of the phenyl and chloropropyl groups on the pyridine ring, which affects the degree of π-conjugation.

Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating this compound

The nitrogen atom of the pyridine ring in this compound makes it an excellent ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govrsc.org MOFs are crystalline materials composed of metal ions or clusters linked together by organic ligands, creating porous structures with high surface areas. nih.govrsc.org These materials have shown great promise in gas storage, separation, and catalysis. nih.govnih.govnih.gov

The synthesis of MOFs using pyridyl-containing ligands, such as tri(4-pyridylphenyl)amine and 4'-pyridyl-2,2':6',2''-terpyridine, has resulted in frameworks with novel topologies and interesting properties. nih.govnih.govnih.gov By analogy, this compound could be employed as a ligand in the synthesis of new MOFs. The specific geometry and connectivity of the resulting framework would depend on the coordination preference of the metal ion and the steric hindrance imposed by the chloropropyl and phenyl groups.

The chloropropyl group could also serve as a post-synthetic modification site within the MOF, allowing for the introduction of other functional groups to tailor the pore environment and properties of the material. For instance, the chloro- group could be substituted to introduce catalytic sites or to alter the hydrophilicity of the pores.

Table 1: Examples of Pyridine-Based Ligands in MOFs and Their Properties

| Ligand | Metal Ion | Resulting Framework Properties | Reference |

| tri(4-pyridylphenyl)amine (TPPA) | Cd(II), Zn(II), Co(II) | 2D → 3D frameworks with polycatenation and polythreading | nih.gov |

| 4'-pyridyl-2,2':6',2''-terpyridine (pytpy) | Fe(II) | 2D grid-like framework with nanoscale channels, catalytic activity | nih.govnih.gov |

| 5-(isonicotinamido)isophthalic acid (H2INAIP) | Mn(II), Co(II), Cu(II) | 2D and 3D frameworks with varied topologies, magnetic and adsorption properties | rsc.org |

Optoelectronic Materials Based on this compound)

The electronic properties of the pyridine ring, which can be tuned by its substituents, make this compound a promising component for optoelectronic materials. These materials are at the heart of technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Pyridine derivatives are widely used in the development of luminescent materials for OLEDs. acs.org They can function as electron-transporting materials or as emitters in the emissive layer. The introduction of different substituents onto the pyridine ring allows for the tuning of the material's fluorescence properties, such as emission color and quantum yield. nih.govwikipedia.org

Research on novel pyridine-based luminogens has shown that the presence of electron-donating or electron-withdrawing groups can significantly affect their fluorescence. nih.gov Some pyridine derivatives exhibit aggregation-induced emission enhancement (AIEE), where they are non-emissive in solution but become highly fluorescent in the aggregated state. nih.gov This property is highly desirable for the fabrication of efficient OLEDs.

This compound, with its combination of a phenyl group (which can be electron-donating or -withdrawing depending on its substitution) and a chloropropyl group (electron-withdrawing), could be a precursor for novel luminescent materials. The specific photophysical properties would be dependent on the isomeric structure of the compound.

Table 2: Photophysical Properties of Selected Pyridine-Based Luminescent Compounds

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (%) | Reference |

| α-(N-Biphenyl)-substituted 2,2′-bipyridine | THF | 380-420 | 443-505 | up to 49.1 | wikipedia.org |

| N-methyl-4-((pyridin-2-yl)amino)-substituted maleimide | Aqueous Media | - | - | Shows AIEE | nih.gov |

Organic Photovoltaics and Solar Cell Components

In the realm of organic photovoltaics, pyridine derivatives have been explored as components in dye-sensitized solar cells (DSSCs) and perovskite solar cells. acs.orgnih.gov In DSSCs, pyridine derivatives can be used as additives in the electrolyte to improve the photovoltage. acs.org In perovskite solar cells, they can be incorporated into hole-selective layers to enhance charge extraction and device performance. nih.gov

The pyridine nitrogen can coordinate with components of the solar cell, such as the porphyrin dyes in DSSCs or the perovskite material itself, influencing the interfacial energetics and charge transfer processes. acs.orgacs.org The electronic properties of the this compound, dictated by its substituents, would play a crucial role in determining its suitability for a specific role within a solar cell. The chloropropyl group could also provide a means to covalently attach the molecule to a surface or another component of the device.

Chemo- and Luminescent Sensors Utilizing this compound)

The ability of the pyridine nitrogen to coordinate with metal ions, coupled with the influence of substituents on its electronic and photophysical properties, makes pyridine derivatives excellent candidates for chemo- and luminescent sensors. acs.orgmdpi.com These sensors can detect the presence of specific analytes, such as metal ions, through a change in color (colorimetric) or fluorescence (luminescent).

Numerous studies have demonstrated the use of functionalized pyridine compounds for the selective detection of metal ions like Cu²⁺, Fe³⁺/Fe²⁺, and Hg²⁺. acs.orgmdpi.com The binding of the metal ion to the pyridine ligand alters the electronic structure of the molecule, leading to a measurable change in its absorption or emission spectrum. The selectivity of the sensor is determined by the specific design of the ligand, which can be tailored to have a high affinity for a particular metal ion.

This compound could serve as a platform for the development of new chemosensors. The phenyl and chloropropyl groups can be further functionalized to create a specific binding pocket for a target analyte. For example, the introduction of other donor atoms could create a chelating environment that is highly selective for a particular metal ion. The change in the fluorescence of the phenyl-pyridine core upon analyte binding would form the basis of the sensing mechanism.

Table 3: Examples of Pyridine-Based Chemosensors and Their Target Analytes

| Sensor Type | Target Analyte | Detection Method | Limit of Detection | Reference |

| Pyridine-based Schiff base | Cu²⁺ | Colorimetric and Fluorescent | 0.25 µM | mdpi.com |

| Chromone functionalized pyridine | Cu²⁺ | Absorbance and Emission | - | acs.org |

| Pyrrolo[3,4-c]pyridine-based | Fe³⁺/Fe²⁺ | Fluorescence (turn-off) | 10⁻⁷ M range | |

| Fluorescein-pyridine conjugate | Hg²⁺ | Fluorescence | - |

No Publicly Available Research Found for "this compound" in Materials Science Applications

Following a comprehensive search of publicly available scientific literature, no research data or studies were identified for the specific chemical compound "this compound" within the requested materials science contexts. The investigation sought to uncover its use in sensor technology, the development of functional nanomaterials, and its applications in surface chemistry and thin films, but no relevant information was found.

The search encompassed various databases and research platforms, attempting to locate any documented synthesis, characterization, or application of "this compound" in the specified areas. Despite these efforts, the scientific literature does not appear to contain any information on this particular compound.

It is possible that research on this compound exists but has not been made public, is part of proprietary industrial research, or that the compound has not been a subject of study for these applications. General information on pyridine-containing compounds and their use in materials science is available, but per the specific constraints of the request, this information cannot be substituted.

Therefore, the requested article on the applications of "this compound" in materials science, including sensor design, analyte detection, functional nanomaterials, and surface chemistry, cannot be generated at this time due to the absence of foundational research on this specific molecule.

Advanced Spectroscopic and Analytical Techniques for Chloropropylphenyl Pyridine Research

The comprehensive characterization of (chloropropylphenyl)pyridine and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These methods provide detailed insights into molecular structure, bonding, purity, and physicochemical properties, which are essential for research and development.

Future Research Directions and Emerging Trends for Chloropropylphenyl Pyridine

Exploration of Novel Synthetic Pathways for (Chloropropylphenyl)pyridine)

The synthesis of functionalized pyridines is a mature field, yet the quest for more efficient, sustainable, and versatile methods continues. For a molecule like this compound, future synthetic research will likely move beyond traditional multi-step processes, which can be inefficient and generate significant waste. tandfonline.com Emerging trends point towards the adoption of more sophisticated and greener synthetic strategies.

One promising avenue is the use of multi-component reactions (MCRs) . These one-pot reactions, where three or more reactants combine to form a product that incorporates all or most of the starting materials, offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes. researchgate.netnih.gov The Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, has been continuously refined and could be adapted for the synthesis of this compound precursors. wikipedia.org Modern variations of this reaction often employ green catalysts and environmentally benign solvents. researchgate.net

Microwave-assisted synthesis represents another key area of development. This technique can dramatically accelerate reaction rates, often leading to higher yields and purer products in a fraction of the time required for conventional heating. nih.govtandfonline.com For the synthesis of pyridine (B92270) derivatives, microwave irradiation has been shown to be highly effective, particularly in MCRs. nih.gov

Furthermore, the development of novel catalytic systems is paramount. Researchers are exploring the use of heterogeneous catalysts, such as metal-organic frameworks (MOFs) and surface-modified materials, which can be easily recovered and reused, thus enhancing the sustainability of the synthetic process. acs.orgresearchgate.net For instance, a plausible future synthesis could involve a one-pot, microwave-assisted, MCR catalyzed by a recyclable solid acid.

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, simplified purification. researchgate.netnih.gov | One-pot synthesis from simpler precursors, minimizing intermediate isolation steps. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, shorter reaction times. nih.govtandfonline.com | Rapid and efficient production, potentially improving overall yield. |

| Green Catalysis | Use of recyclable and environmentally benign catalysts. acs.orgresearchgate.net | Development of a sustainable manufacturing process with reduced environmental impact. |

Development of Advanced this compound)-Based Catalytic Systems

The pyridine moiety is a well-established ligand in coordination chemistry, capable of binding to a wide range of metal centers. This property opens up the possibility of using this compound as a building block for advanced catalytic systems. The specific substituents—the chloropropyl and phenyl groups—could modulate the electronic and steric properties of the pyridine ring, allowing for the fine-tuning of the resulting catalyst's activity and selectivity.

Future research could focus on incorporating this compound into metal-organic frameworks (MOFs) . These crystalline, porous materials have shown great promise in heterogeneous catalysis. nih.gov By using this compound as a linker, it may be possible to create MOFs with unique catalytic sites, potentially for applications in fine chemical synthesis or environmental remediation.

Another area of interest is the development of homogeneous catalysts . For example, ruthenium complexes bearing pyridine-based ligands have been investigated for their role in sustainable energy applications, such as hydrogen storage and transfer. rsc.orgrsc.org this compound could be used to synthesize novel ruthenium or other transition metal complexes, whose catalytic performance in reactions like hydrogenation, oxidation, or carbon-carbon bond formation would then be evaluated. The presence of the chloro- and phenyl- groups could influence the catalyst's solubility, stability, and reactivity.

| Catalytic System | Potential Role of this compound | Research Focus |

| Metal-Organic Frameworks (MOFs) | As a functionalized organic linker. nih.gov | Synthesis of novel MOFs with tailored pore environments and active sites for heterogeneous catalysis. |

| Homogeneous Catalysts | As a ligand for transition metals (e.g., Ruthenium, Palladium). rsc.org | Development of soluble catalysts for specific organic transformations, with the substituents tuning catalytic activity and selectivity. |

Integration of this compound) into Novel Functional Materials

The unique combination of a polar pyridine ring and non-polar phenyl and alkyl groups suggests that this compound could be a valuable component in the design of new functional materials. The properties of such materials would be dictated by the interplay of these different chemical moieties.

One emerging trend is the development of functional polymers . Pyridine-based polymers have been designed for a variety of applications, including the removal of pollutants from water. nih.gov this compound could be polymerized or grafted onto existing polymer backbones to create materials with specific affinities for certain molecules. The chloropropyl group, for instance, could serve as a reactive handle for further functionalization.

In the field of optoelectronics , functional organic materials are in high demand. Pyridine derivatives are known to be components of materials used in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org The specific electronic properties of this compound would need to be investigated, but it is conceivable that it could be integrated into larger conjugated systems to create novel materials with interesting photophysical properties.

Application of Machine Learning and AI in this compound) Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a compound like this compound, these computational tools can accelerate the research and development cycle in several ways.

Predictive Modeling: ML models can be trained on existing chemical data to predict the properties of new molecules. nih.gov For this compound, this could include predicting its solubility, reactivity, toxicity, and potential efficacy as a drug candidate or its performance in a material. This would allow researchers to prioritize the most promising research avenues before committing to extensive laboratory work. A recent study demonstrated the use of ML to screen thousands of virtual pyridine polymers to identify promising candidates for environmental applications. nih.gov